![molecular formula C7H11BrCl2N2 B2598630 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 2377033-82-2](/img/structure/B2598630.png)
1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride
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Description
1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that has recently gained significant attention in scientific research. It is a derivative of pyridine, a heterocyclic compound that is widely used in the synthesis of various drugs and bioactive molecules. The synthesis of 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride involves the reaction of 3-bromopyridine with ethylene diamine, followed by the addition of hydrochloric acid. This compound has shown promising results in various scientific research applications, including drug discovery, biochemical and physiological studies, and mechanism of action studies.
Scientific Research Applications
Analytical Chemistry and Detection Methods
This compound serves as a reference standard or internal standard in analytical chemistry. Scientists use it for calibration in techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Its well-defined properties aid in accurate quantification and identification of other compounds.
These applications highlight the versatility and significance of 1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride across multiple scientific domains. If you need further details or additional applications, feel free to ask! 🌟
properties
IUPAC Name |
1-(3-bromopyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDYWIOKKTXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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